molecular formula C22H22N4O6 B13762464 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate CAS No. 68366-14-3

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate

Cat. No.: B13762464
CAS No.: 68366-14-3
M. Wt: 438.4 g/mol
InChI Key: MBABXWXSNOGEQB-UHFFFAOYSA-N
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Description

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various industrial applications, including as pesticides, pharmaceuticals, and in the production of polymers. This compound is characterized by the presence of an isocyanate group, which is highly reactive and can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: May be studied for its biological activity and potential use in pharmaceuticals.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can react with amines, alcohols, or other nucleophiles to form stable products. This reactivity is the basis for its use in various applications, including polymer production and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate: A simpler isocyanate compound with similar reactivity.

    Phenyl isocyanate: Another isocyanate compound with a phenyl group.

    Carbaryl: A carbamate pesticide with different substituents but similar functional groups.

Uniqueness

1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is unique due to its specific structure, which combines an isocyanate group with a methyl-substituted phenyl ring

Properties

CAS No.

68366-14-3

Molecular Formula

C22H22N4O6

Molecular Weight

438.4 g/mol

IUPAC Name

3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30)

InChI Key

MBABXWXSNOGEQB-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O

Origin of Product

United States

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